4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
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Overview
Description
This compound is a type of organoborane, which are organic compounds containing carbon-boron bonds. Organoboranes are used in organic synthesis because of their reactivity. The tetramethyl-1,3,2-dioxaborolane group is a common motif in organoborane chemistry .
Molecular Structure Analysis
The compound contains a cyclopropyl group (a three-membered carbon ring), which is known for its ring strain and reactivity. It also contains a phenyl group (a six-membered carbon ring), which can participate in aromatic interactions .Chemical Reactions Analysis
Organoboranes are used in various chemical reactions, including the Suzuki reaction, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, organoboranes are typically stable under normal conditions but can react with water or air .Mechanism of Action
Target of Action
It’s known that this compound is a type of organoboron compound, which are often used in organic synthesis reactions .
Mode of Action
Organoboron compounds like this one are generally known to interact with their targets through processes such as borylation, hydroboration, and coupling reactions .
Biochemical Pathways
Organoboron compounds are known to participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Result of Action
The reactions it participates in, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction, are key in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is air sensitive and hygroscopic, suggesting that it should be stored in a dry and cool environment .
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMCPBD in lab experiments is its high reactivity and selectivity. Additionally, TMCPBD is relatively easy to synthesize and purify, making it a convenient reagent for various reactions. However, one limitation of using TMCPBD is its sensitivity to air and moisture, which can affect its stability and reactivity.
Future Directions
There are numerous future directions for the study of TMCPBD. One potential area of research is in the development of new synthetic methods using TMCPBD as a reagent or catalyst. Additionally, TMCPBD could be studied for its potential applications in various fields such as drug discovery, materials science, and catalysis. Further studies are also needed to fully understand the mechanism of action of TMCPBD and its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of TMCPBD involves the reaction of cyclopropylboronic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a palladium catalyst. This reaction results in the formation of TMCPBD, which is then purified using various methods such as column chromatography.
Scientific Research Applications
TMCPBD has been the focus of numerous studies aimed at understanding its potential applications in various fields. One of the main areas of research has been in the field of organic synthesis, where TMCPBD has been used as a reagent for the synthesis of various compounds. Additionally, TMCPBD has also been studied for its potential use as a catalyst in various reactions.
Safety and Hazards
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,10H2,1-4H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANSPBMADSQCLG-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749885-71-0 |
Source
|
Record name | rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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